molecular formula C10H13NO3 B8473467 Methyl 2-(2-hydroxybenzylamino)acetate

Methyl 2-(2-hydroxybenzylamino)acetate

Cat. No.: B8473467
M. Wt: 195.21 g/mol
InChI Key: BYCXVYFNGCZEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-hydroxybenzylamino)acetate is a synthetic organic compound characterized by an ester group (-COOCH₃), an amino linkage (-NH-), and a 2-hydroxybenzyl moiety. This structure combines aromatic, hydrogen-bonding (via the hydroxyl group), and nucleophilic properties (via the amino and ester groups), making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-[(2-hydroxyphenyl)methylamino]acetate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)7-11-6-8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3

InChI Key

BYCXVYFNGCZEQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituent placement, protective groups, or functional group modifications. Key comparisons include:

Compound Name Molecular Formula Key Functional Groups Notable Features Reference
Methyl 2-(2-hydroxybenzylamino)acetate C₁₀H₁₃NO₄ Ester, amino, 2-hydroxybenzyl Polar due to hydroxyl; potential for hydrogen bonding and metal coordination
Methyl 2-(benzylamino)acetate HCl C₁₀H₁₄ClNO₂ Ester, benzylamino, hydrochloride salt Higher water solubility (salt form); lacks hydroxyl, reducing polarity
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₅ Ester, acetamido, 2-hydroxybenzoyl Electron-withdrawing acetamido group enhances stability under acidic conditions
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Ester, benzoylamino, ketone Ketone enables nucleophilic additions (e.g., enolate formation)

Physicochemical Properties

  • Solubility: this compound is likely less water-soluble than its hydrochloride salt analog () but more soluble than non-polar derivatives like Methyl 4-acetamido-2-hydroxybenzoate due to the hydroxyl group’s polarity .
  • Stability: The hydroxyl group may increase susceptibility to oxidation compared to Methyl 2-benzoylamino-3-oxobutanoate (), which lacks aromatic hydroxyls but contains a stable benzoyl group.

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